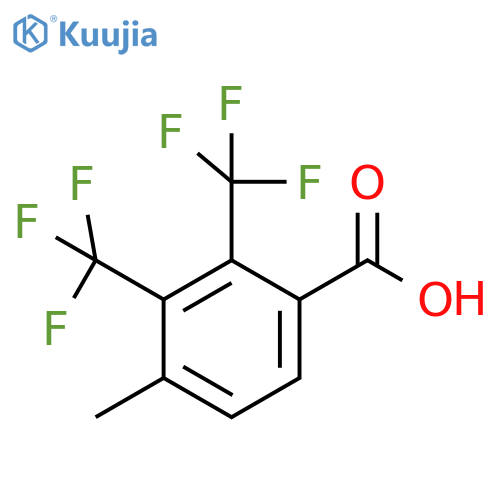

Cas no 1807007-11-9 (2,3-Bis(trifluoromethyl)-4-methylbenzoic acid)

1807007-11-9 structure

商品名:2,3-Bis(trifluoromethyl)-4-methylbenzoic acid

CAS番号:1807007-11-9

MF:C10H6F6O2

メガワット:272.143864154816

CID:5008686

2,3-Bis(trifluoromethyl)-4-methylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2,3-Bis(trifluoromethyl)-4-methylbenzoic acid

-

- インチ: 1S/C10H6F6O2/c1-4-2-3-5(8(17)18)7(10(14,15)16)6(4)9(11,12)13/h2-3H,1H3,(H,17,18)

- InChIKey: NBCNRMWMNXBTFS-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(C)=CC=C(C(=O)O)C=1C(F)(F)F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 321

- トポロジー分子極性表面積: 37.3

- 疎水性パラメータ計算基準値(XlogP): 3.6

2,3-Bis(trifluoromethyl)-4-methylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010004564-1g |

2,3-Bis(trifluoromethyl)-4-methylbenzoic acid |

1807007-11-9 | 97% | 1g |

1,490.00 USD | 2021-07-06 |

2,3-Bis(trifluoromethyl)-4-methylbenzoic acid 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

1807007-11-9 (2,3-Bis(trifluoromethyl)-4-methylbenzoic acid) 関連製品

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量